2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
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Overview
Description
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorobenzyl Alcohol: This step involves the chlorination of benzyl alcohol to introduce chlorine atoms at the 3 and 4 positions.
Formation of 3,4-Dichlorobenzyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Alkylation Reaction: The 3,4-dichlorobenzyl chloride is reacted with 6-methoxybenzoic acid in the presence of a base such as potassium carbonate to form the ester linkage.
Methylation: The final step involves methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzaldehyde.
Reduction: Formation of 2-(3,4-dichloro-benzyloxymethyl)-6-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
- 7-(3,4-Dichloro-benzyloxy)-4-methyl-chromen-2-one
- 6-Chloro-7-(2,4-dichloro-benzyloxy)-4-methyl-chromen-2-one
Uniqueness
2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups, along with the dichlorobenzyl moiety, make it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-15-5-3-4-12(16(15)17(20)22-2)10-23-9-11-6-7-13(18)14(19)8-11/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMFTVAELXLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)COCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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